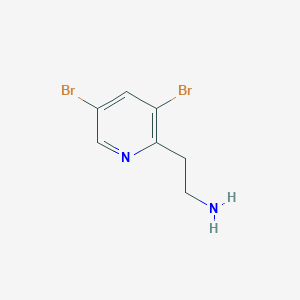
2-(3,5-Dibromopyridin-2-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Dibromopyridin-2-yl)ethanamine is a chemical compound with the molecular formula C7H8Br2N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two bromine atoms at the 3 and 5 positions of the pyridine ring and an ethanamine group at the 2 position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dibromopyridin-2-yl)ethanamine typically involves the bromination of pyridine derivatives followed by amination. One common method includes the bromination of 2-ethylpyridine using bromine in the presence of a catalyst such as iron or aluminum bromide. The resulting 2-(3,5-dibromopyridin-2-yl)ethane is then subjected to amination using ammonia or an amine source under suitable conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dibromopyridin-2-yl)ethanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove the bromine atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.
Major Products Formed
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Pyridine N-oxides.
Reduction Products: Debrominated pyridine derivatives.
Scientific Research Applications
2-(3,5-Dibromopyridin-2-yl)ethanamine is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,5-Dibromopyridin-2-yl)ethanamine involves its interaction with specific molecular targets. The bromine atoms and the ethanamine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dichloropyridin-2-yl)ethanamine
- 2-(3,5-Difluoropyridin-2-yl)ethanamine
- 2-(3,5-Diiodopyridin-2-yl)ethanamine
Uniqueness
2-(3,5-Dibromopyridin-2-yl)ethanamine is unique due to the presence of bromine atoms, which confer distinct reactivity and interaction profiles compared to other halogenated derivatives. The bromine atoms provide specific steric and electronic effects that influence the compound’s behavior in chemical reactions and biological systems .
Properties
Molecular Formula |
C7H8Br2N2 |
|---|---|
Molecular Weight |
279.96 g/mol |
IUPAC Name |
2-(3,5-dibromopyridin-2-yl)ethanamine |
InChI |
InChI=1S/C7H8Br2N2/c8-5-3-6(9)7(1-2-10)11-4-5/h3-4H,1-2,10H2 |
InChI Key |
MVBFPFGAVZATFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Br)CCN)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




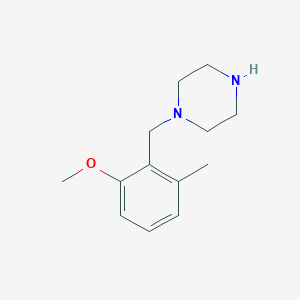
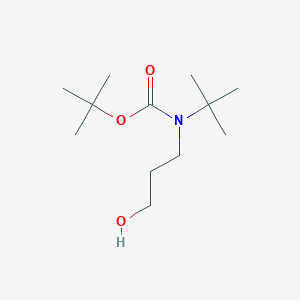
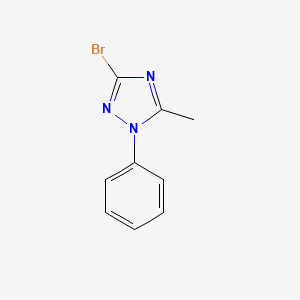
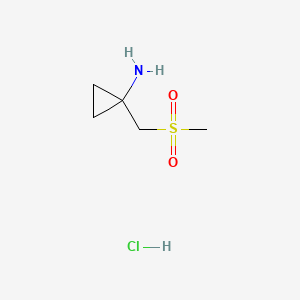
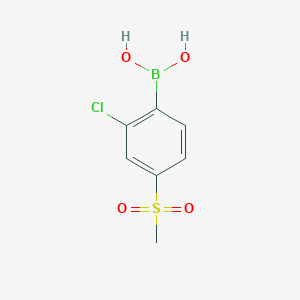
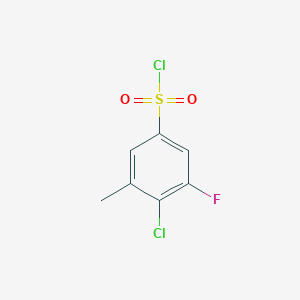

![5-(Hydroxymethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylicacid](/img/structure/B13555234.png)
![4-{2-[3-(3-chlorophenyl)-1H-pyrazol-4-yl]-1-[3-(1H-imidazol-1-yl)propyl]-1H-1,3-benzodiazol-5-yl}benzoic acid dihydrochloride](/img/structure/B13555236.png)
![[2-[4-(Difluoromethoxy)phenyl]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13555239.png)

![1H,2H,3H,4H,6H-benzo[c]chromene-4,6-dione](/img/structure/B13555254.png)
